molecular formula C13H13NO2 B11892806 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one

6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11892806
M. Wt: 215.25 g/mol
InChI Key: FMXRAZFCCJOFQT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinolone Chemistry

The journey of quinolone chemistry began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of the synthesis of the antimalarial drug chloroquine (B1663885). rsc.org This first-generation quinolone, while limited in its spectrum of activity, paved the way for extensive research and development. rsc.orgorganic-chemistry.org The subsequent introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position led to the second-generation fluoroquinolones, such as norfloxacin, which exhibited broader antibacterial activity. rsc.org

Over the decades, chemists have systematically modified the quinolone nucleus to enhance its pharmacological properties. These modifications have led to successive generations of quinolones with improved potency, expanded antimicrobial spectra, and better pharmacokinetic profiles. rsc.orgorganic-chemistry.org The evolution of this class of compounds showcases the power of medicinal chemistry in optimizing a lead structure to develop highly effective therapeutic agents.

Significance of Quinolone and Quinolinone Derivatives in Medicinal Chemistry and Drug Discovery

Quinolone and its oxidized counterpart, quinolinone, are heterocyclic compounds that have been a focal point of extensive research due to their wide array of biological activities. nih.govrsc.orgresearchgate.net While initially recognized for their antibacterial properties, their therapeutic potential has expanded to include anticancer, antiviral, antifungal, anti-inflammatory, and antimalarial activities. nih.govrsc.orgresearchgate.net

The versatility of the quinolone scaffold allows for the synthesis of a vast library of derivatives, each with potentially unique biological profiles. rsc.org The ability to functionalize different positions of the quinoline (B57606) ring has enabled the development of compounds that can interact with various biological targets, including DNA gyrase, topoisomerases, and protein kinases. nih.govresearchgate.net This has solidified the importance of quinolone and quinolinone derivatives as a key area of interest in the ongoing quest for new and effective drugs. nih.govrsc.orgresearchgate.net

Overview of the Quinolin-4(1H)-one Isomer and its Pharmacological Relevance

Within the broader quinolone family, the quinolin-4(1H)-one isomer holds particular significance. This structural motif is present in numerous natural and synthetic compounds that exhibit a wide range of pharmacological effects. researchgate.netmdpi.com The presence of a carbonyl group at the C-4 position is a key feature that contributes to the biological activity of these molecules. nih.gov

Quinolin-4(1H)-ones have been identified as potent agents against various pathogens and diseases. Their derivatives have shown promise as antibacterial, anticancer, and antiviral agents. nih.govmdpi.com The structural features of the quinolin-4(1H)-one core, including the ability to substitute at the N-1 position, provide a template for the design of novel therapeutic agents with tailored properties. nih.gov

Table 1: Pharmacological Activities of Quinolin-4(1H)-one Derivatives

ActivityDescriptionKey Structural Features
Antibacterial Effective against a broad spectrum of bacteria by targeting essential enzymes like DNA gyrase and topoisomerase IV. nih.govA fluorine atom at C-6 and various substituents at C-7 are often crucial for enhanced activity. rsc.org
Anticancer Exhibit cytotoxic effects against various cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis. nih.govmdpi.comSubstitutions at the N-1 and C-3 positions can significantly influence anticancer potency. nih.gov
Antiviral Show potential in inhibiting viral replication, with research exploring their efficacy against a range of viruses. nih.govThe specific nature of substituents on the quinolinone ring determines the antiviral spectrum.
Antifungal Some derivatives have demonstrated activity against fungal pathogens. researchgate.netThe overall lipophilicity and electronic properties of the molecule play a role.

Research Scope and Objectives Pertaining to 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one

While extensive research has been conducted on the quinolone and quinolin-4(1H)-one scaffolds, specific studies on this compound are not widely documented in publicly available literature. However, based on the known structure-activity relationships of related compounds, the research scope and objectives for this particular derivative can be inferred.

The structure of this compound features two key modifications to the basic quinolin-4(1H)-one ring: a methyl group at the 6-position and a 2-oxopropyl group at the N-1 position.

Table 2: Structural Features of this compound and Potential Research Implications

Structural FeaturePotential Influence on Biological Activity
6-Methyl group The presence of a methyl group at this position can affect the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with biological targets and its pharmacokinetic profile.
N-1-(2-oxopropyl) group Substitution at the N-1 position is known to be critical for the biological activity of quinolin-4-ones. nih.gov The 2-oxopropyl group introduces a keto functionality which could participate in hydrogen bonding or other interactions with target enzymes or receptors.

The primary objectives of research on this compound would likely involve:

Synthesis and Characterization: Developing efficient synthetic routes to obtain the pure compound and fully characterizing its chemical and physical properties. General methods for the synthesis of N-substituted quinolin-4-ones are well-established and could be adapted for this specific molecule. rsc.orgmdpi.com

Biological Screening: Evaluating the compound for a range of biological activities, with a primary focus on areas where quinolin-4-ones have shown promise, such as antibacterial and anticancer applications. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Investigating how the combination of the 6-methyl and N-1-(2-oxopropyl) substituents influences its biological activity compared to other quinolin-4-one derivatives. This would contribute to a deeper understanding of the SAR of this class of compounds.

Mechanism of Action Studies: If significant biological activity is observed, further research would aim to elucidate the underlying molecular mechanism by which this compound exerts its effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

6-methyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C13H13NO2/c1-9-3-4-12-11(7-9)13(16)5-6-14(12)8-10(2)15/h3-7H,8H2,1-2H3

InChI Key

FMXRAZFCCJOFQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Quinolin 4 1h Ones

Established Synthetic Approaches to the Quinolin-4(1H)-one Core Structure

The construction of the fundamental quinolin-4(1H)-one ring system can be achieved through several established synthetic methodologies. mdpi.comnih.gov These reactions often involve the cyclization of aniline (B41778) derivatives. jptcp.com

One of the most prominent methods is the Conrad-Limpach-Knorr synthesis . This reaction involves the condensation of an aniline with a β-ketoester. quimicaorganica.orgwikipedia.org Under kinetically controlled conditions, the reaction favors the formation of the 4-quinolone, while thermodynamic control leads to the 2-quinolone isomer. quimicaorganica.orgyoutube.com The mechanism proceeds through a Schiff base intermediate, which then undergoes an electrocyclic ring-closing reaction. wikipedia.org The reaction is often catalyzed by acid and involves multiple keto-enol tautomerizations. wikipedia.org Although often depicted as 4-hydroxyquinolines, the quinolone (keto) form is generally believed to predominate. wikipedia.orgwikipedia.org

The Camps cyclization provides another route to quinolin-4-ones. wikipedia.orgwikipedia.orgchem-station.com This method utilizes the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. mdpi.comwikipedia.org The regioselectivity of the Camps cyclization, yielding either a 2-hydroxyquinoline (B72897) or a 4-hydroxyquinoline (B1666331), is dependent on the reaction conditions and the structure of the starting material. wikipedia.org

The Gould-Jacobs reaction is a thermal cyclization method that leads to quinolin-4-ones. mdpi.com This reaction's regioselectivity is influenced by both steric and electronic factors, which can lead to a mixture of products when using asymmetrically substituted anilines. mdpi.com

Other notable methods for synthesizing the quinoline (B57606) core include the Skraup, Friedlander, Doebner-Miller, and Combes reactions, many of which use aniline as a key reactant. jptcp.comnih.gov Modern approaches also include transition metal-catalyzed reactions. mdpi.com

Synthetic MethodKey ReactantsProductKey Features
Conrad-Limpach-Knorr Synthesis Aniline and β-ketoester4-Quinolone (kinetic) or 2-Quinolone (thermodynamic)Acid-catalyzed, proceeds via Schiff base. quimicaorganica.orgwikipedia.orgyoutube.com
Camps Cyclization o-Acylaminoacetophenone2- or 4-HydroxyquinolineBase-catalyzed intramolecular cyclization. mdpi.comwikipedia.org
Gould-Jacobs Reaction Aniline derivative and acrylate (B77674) derivativeQuinolin-4-oneThermal cyclization. mdpi.com
Friedländer Synthesis o-Aminobenzaldehyde/-ketone and a ketone/aldehydeSubstituted quinolineCan be catalyzed by acid or base. jptcp.com

N-Alkylation Strategies for Introducing the 1-(2-Oxopropyl) Moiety

Once the quinolin-4(1H)-one core is established, the next crucial step in the synthesis of 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one is the introduction of the 1-(2-oxopropyl) group at the nitrogen atom. This is typically achieved through N-alkylation.

Regioselective Alkylation of Quinolinone Systems

The alkylation of quinolinone systems can, in principle, occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. However, the regioselectivity can be controlled. The formation of the N-alkylation product is generally favored. juniperpublishers.com For instance, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com The use of different bases such as cesium carbonate or sodium hydride can also yield the N-alkylation product. juniperpublishers.com In the context of synthesizing the target molecule, the reaction of a 6-methylquinolin-4(1H)-one precursor with an appropriate three-carbon electrophile, such as chloroacetone (B47974), would be the key transformation. The reaction conditions, including the choice of base and solvent, are critical for achieving high regioselectivity and yield. uw.edu

Synthesis of this compound Precursors

The direct precursor for the N-alkylation step is 6-methylquinolin-4(1H)-one. This intermediate can be synthesized using the established methods described in section 2.1, starting from an appropriately substituted aniline, namely p-toluidine (B81030). For example, the Conrad-Limpach reaction of p-toluidine with ethyl acetoacetate (B1235776) would yield 6-methyl-4-hydroxyquinoline, which exists in tautomeric equilibrium with 6-methylquinolin-4(1H)-one.

The subsequent N-alkylation with chloroacetone in the presence of a suitable base would then afford the final product, this compound. The progress and success of this alkylation can be monitored by spectroscopic techniques. For example, in a similar N-alkylation of a 2-chloro-quinazolinone, the formation of the N-alkylated product was confirmed by the appearance of signals corresponding to the newly introduced alkyl group in the 1H NMR spectrum. uw.edu

Strategic Functionalization at the 6-Position of the Quinoline Ring

The presence of the methyl group at the 6-position of the quinoline ring in the target molecule is a key structural feature. The introduction of substituents at this position can be achieved either by starting with a pre-functionalized aniline derivative or by direct functionalization of the quinoline ring.

Starting with a substituted aniline, such as p-toluidine in the case of 6-methylquinolin-4(1H)-one, is a common and straightforward strategy. This approach ensures that the methyl group is incorporated into the final structure from the outset of the synthesis of the quinoline core.

Alternatively, direct C-H functionalization of the quinoline ring is a powerful modern strategy. nih.gov However, the regioselectivity of such reactions can be complex and often depends on the directing groups present on the quinoline scaffold and the choice of catalyst. nih.govacs.org For instance, the presence of an electron-donating group like a methyl group at the 6-position has been shown to influence the reactivity of other positions on the quinoline N-oxide ring system. nih.gov While direct C-H functionalization at the 6-position is possible, for the synthesis of 6-methylquinolin-4(1H)-one, utilizing a pre-functionalized starting material is often more efficient.

Recent studies have also explored the glycoconjugation of quinoline derivatives at the C-6 position as a strategy to enhance their biological properties. nih.gov

Advanced Chemical Methodologies for Quinolinone Derivatization

Beyond the classical synthetic routes, a variety of advanced methodologies have been developed for the synthesis and derivatization of quinolin-4-ones, offering greater efficiency, milder reaction conditions, and access to a wider range of structural diversity. mdpi.comnih.govorganic-chemistry.org

Transition metal-catalyzed reactions have become indispensable tools in this area. mdpi.com Palladium-catalyzed carbonylation reactions, for example, are used in the synthesis of quinolin-4-ones, often utilizing carbon monoxide as the carbonyl source. mdpi.com Copper-catalyzed reactions have also been employed for the synthesis of 2-substituted-4-(1H)-quinolones. organic-chemistry.org Furthermore, copper-catalyzed intramolecular N-arylation has been used to form the quinolin-4(1H)-one ring system in a tandem one-pot manner. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of quinolin-4-ones. mdpi.com NHC-catalyzed reactions can proceed under mild conditions and offer an alternative to metal-catalyzed transformations. mdpi.com

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent an efficient and environmentally friendly approach. organic-chemistry.orgacs.org For instance, a one-pot synthesis of 3-carbonyl-4-quinolone derivatives has been developed using a copper-catalyzed aza-Michael addition followed by cyclization and oxidation. organic-chemistry.org

Spectroscopic and Spectrometric Characterization Techniques for Novel Quinolinone Compounds

The unambiguous identification and structural elucidation of novel quinolinone compounds like this compound rely on a combination of modern spectroscopic and spectrometric techniques. mdpi.commdpi.comscirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterization.

1H NMR provides detailed information about the number, environment, and connectivity of protons in the molecule. mdpi.comualberta.cachemicalbook.comchemicalbook.com For the target compound, specific signals would be expected for the methyl group at C-6, the protons of the quinolinone core, and the protons of the 1-(2-oxopropyl) substituent (a methylene (B1212753) and a methyl group).

13C NMR reveals the number and types of carbon atoms present. mdpi.comualberta.ca The chemical shifts of the carbonyl carbon (C-4) and the carbons of the quinolinone ring and the substituent would provide key structural confirmation.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the definitive assignment of all signals. juniperpublishers.commdpi.com

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula. mdpi.commdpi.com

Infrared (IR) Spectroscopy is employed to identify the presence of key functional groups. nih.gov For this compound, characteristic absorption bands would be expected for the C=O stretching vibrations of the quinolinone and the ketone in the side chain.

Electronic Absorption Spectroscopy (UV-Vis) provides information about the electronic transitions within the molecule and can be used to study its photophysical properties. mdpi.comnih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized compound, confirming its structure and purity. nih.govacs.org

Computational Chemistry and in Silico Investigations of Quinolinone Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of quinolinone derivatives. These methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity and stability.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one, might interact with a biological target, typically a protein or enzyme. These methods are central to drug discovery for identifying potential therapeutic targets and for lead optimization.

Ligand-Target Enzyme Interaction Profiling

Molecular docking studies on various quinolinone derivatives have revealed their potential to inhibit a range of enzymes. For example, certain quinoline (B57606) derivatives have been investigated as inhibitors of p-glycoprotein, a key protein in cancer multidrug resistance. nih.gov Other studies have explored their role as inhibitors of enzymes like DNA gyrase in bacteria or VEGFR-2 in cancer. nih.govfmhr.org

In a typical docking study, the 3D structure of the target enzyme is used as a receptor, and the ligand is placed into the active site in various conformations and orientations. A scoring function then estimates the binding affinity for each pose. For this compound, a hypothetical docking study would involve identifying a potential target enzyme and then using software like AutoDock Vina to predict the binding mode. The interactions could involve hydrogen bonds with amino acid residues in the active site, as well as hydrophobic and pi-pi stacking interactions.

Prediction of Binding Affinities and Molecular Recognition Features

The prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a key outcome of molecular docking simulations. A lower binding energy generally indicates a more stable protein-ligand complex. For instance, in a study of quinoline derivatives as p-glycoprotein inhibitors, binding energies were found to be as low as -9.22 kcal/mol, suggesting strong binding. nih.gov

Molecular recognition features refer to the specific interactions that govern the binding of a ligand to its target. These can include:

Hydrogen bonds: The carbonyl oxygen of the quinolinone ring and the oxopropyl side chain could act as hydrogen bond acceptors.

Hydrophobic interactions: The methyl group and the aromatic rings of the quinolinone core can form hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The quinolinone ring system can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

MD simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time.

Tautomeric Preference and Energetics within the Quinolin-4(1H)-one Framework

Tautomerism is a significant aspect of the chemistry of quinolin-4(1H)-ones. These compounds can exist in equilibrium between the 4(1H)-one (keto) form and the 4-hydroxyquinoline (B1666331) (enol) form. The predominant tautomer can have a profound impact on the molecule's chemical and biological properties.

Computational studies, often using DFT, have been employed to determine the relative stabilities of these tautomers. For the parent quinolin-4(1H)-one and its derivatives, the keto form is generally favored in both the solid and solution states. researchgate.net Experimental evidence from 13C NMR spectroscopy, supported by quantum-chemical calculations, has shown that the chemical shift of the C4 carbon can be a reliable indicator of the tautomeric form. nuph.edu.ua A significant deshielding of the C4 carbon is characteristic of the 4-oxo form. nuph.edu.ua

For this compound, it is highly probable that the 4-oxo tautomer is the more stable form. The substitution at the N1 position further stabilizes the keto form by preventing tautomerization to the enol form at that position.

Computational Pharmacokinetic and Drug-Likeness Predictions (ADME prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to assess the potential of a compound to have favorable pharmacokinetic properties. Various computational models are available to predict these properties based on the molecule's structure. nih.govmdpi.com

For quinolinone derivatives, ADME predictions have been used to evaluate their drug-likeness. rsc.orgnih.gov Key parameters often considered include:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Caco-2 Permeability: This predicts intestinal absorption.

Blood-Brain Barrier (BBB) Penetration: This indicates whether a compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: This predicts potential drug-drug interactions.

hERG Inhibition: This assesses the risk of cardiotoxicity.

While specific ADME data for this compound is not available in the provided search results, a hypothetical prediction can be made based on its structure. A summary of typical ADME parameters and their acceptable ranges for drug-like molecules is presented in the table below.

Table 1: Predicted ADME Properties for a Representative Quinolinone Derivative

PropertyPredicted ValueAcceptable Range
Molecular Weight~215.24 g/mol < 500
logP~1.5 - 2.5< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors2< 10
Caco-2 PermeabilityModerate to High-
BBB PenetrationLikely-
hERG InhibitionLow to Moderate Risk-

Note: The values in this table are hypothetical and are meant to be illustrative of the types of predictions made in an in silico ADME study.

In Vitro Biological Activity Spectrum of Quinolinone Compounds

General Biological Significance of Quinolinone Analogues

The quinoline (B57606) scaffold, a bicyclic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netresearchgate.net Quinoline and its derivatives, including the quinolinone subclass, have demonstrated significant potential as therapeutic agents. researchgate.neteurekaselect.com Researchers have extensively investigated these compounds, revealing a broad spectrum of in vitro biological activities, such as antimicrobial, antimalarial, anticancer, and enzyme-inhibiting properties. researchgate.netmdpi.commdpi.com

The versatility of the quinoline nucleus allows for structural modifications, leading to the development of analogues with enhanced potency and selectivity for various biological targets. researchgate.netmdpi.com This adaptability has made quinoline derivatives a favored pharmacophore in drug discovery, with many compounds advancing to clinical studies for treating serious diseases. researchgate.net The biological importance of these compounds is underscored by the number of approved drugs containing the quinoline skeleton, used to treat a range of human ailments. researchgate.netresearchgate.net The continuous functionalization of the quinoline ring is a key strategy for medicinal chemists aiming to develop novel drugs with improved efficacy and reduced side effects. researchgate.net

Evaluation of Antimicrobial Properties

Quinolinone compounds and their analogues are widely recognized for their significant antimicrobial effects, exhibiting activity against a variety of pathogenic bacteria and fungi. mdpi.combenthamdirect.com

Numerous studies have confirmed the antibacterial properties of quinoline derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The mechanism of action for some quinolone antibiotics involves the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication. nih.gov

Research has highlighted the efficacy of various substituted quinolines. For instance, a series of novel quinoline derivatives demonstrated moderate to high antibacterial activity against strains like E. coli, P. aeruginosa, S. aureus, and S. faecalis. biointerfaceresearch.com In one study, a specific derivative showed superior activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, which was better than the reference drugs chloramphenicol (B1208) and ampicillin. biointerfaceresearch.com Another investigation of newly synthesized quinoline derivatives reported excellent MIC values (ranging from 3.12 to 50 µg/mL) against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov

Substituted quinolines have shown selective antimicrobial activities, with MIC values between 62.50 and 250 μg/ml against human pathogenic Gram-positive and Gram-negative bacteria. nih.gov Furthermore, some 5-amino-4-quinolones have been identified as potent agents against Gram-positive bacteria, with MICs as low as ≤0.06 μg/mL against numerous clinical isolates, acting by selectively disrupting bacterial membranes. nih.gov Hybrid compounds incorporating the quinoline structure have also shown promise; a quinoline-based hydroxyimidazolium hybrid displayed significant inhibition against Klebsiella pneumoniae. nih.gov

Table 1: Selected In Vitro Antibacterial Activity of Quinolinone Analogues


Compound/DerivativeBacterial StrainActivity (MIC)Reference
Quinoline Derivative 11S. aureus6.25 µg/mL mdpi.com
Substituted QuinolinesGram (+) & Gram (-) bacteria62.50-250 µg/mL nih.gov
Compound 6 (quinoline derivative)Various bacterial strains3.12 - 50 µg/mL nih.gov
5-amino-4-quinolone 111Gram (+) clinical isolates≤0.06 µg/mL
Mannich base derivative 2bS. aureus, E. coli, K. pneumonia0.05 - 0.5 mg/mL mdpi.com
2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol (8h)S. albusGood activity

The quinolinone scaffold is also a key feature in compounds with potent antifungal properties. mdpi.com Research has explored their efficacy against a range of fungal pathogens, including those affecting plants and opportunistic human pathogens. mdpi.comnih.govnih.govacs.org

In one study, novel fluorinated quinoline analogues were synthesized and tested against various fungi. Several compounds exhibited good antifungal activity (>80% inhibition) at a concentration of 50 μg/mL against Sclerotinia sclerotiorum, while another compound showed 80.8% activity against Rhizoctonia solani. mdpi.com Another investigation focused on quinoline derivatives inspired by quinine (B1679958) alkaloids for use against phytopathogenic fungi. nih.govacs.org One derivative, compound Ac12, demonstrated particularly potent activity against S. sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. nih.govacs.org This activity was superior to both the lead compound and commercial fungicides. nih.govacs.org The proposed mechanism for this compound involves causing abnormal morphology of cell membranes and increasing permeability. nih.govacs.org

Quinoline-based hydroxyimidazolium hybrids have also shown notable antifungal effects. nih.gov Specifically, hybrids 7c–d displayed remarkable activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL and were also active against Candida spp. and Aspergillus spp. at 62.5 µg/mL. nih.gov

Table 2: Selected In Vitro Antifungal Activity of Quinolinone Analogues


Compound/DerivativeFungal StrainActivity (EC50/MIC)Reference
Compound Ac12S. sclerotiorum0.52 µg/mL (EC50)[10, 12]
Compound Ac12B. cinerea0.50 µg/mL (EC50)[10, 12]
Fluorinated quinoline 2gR. solani80.8% inhibition at 50 µg/mL nih.gov
Hybrid compounds 7c-dCryptococcus neoformans15.6 µg/mL (MIC) nih.gov
Hybrid compounds 7c-dCandida spp., Aspergillus spp.62.5 µg/mL (MIC) nih.gov
Mannich base derivative 2b & 3C. albicans, A. niger, Penicillium sp.0.25 - 2.5 mg/mL (MIC) mdpi.com

Assessment of Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The quinolinone core is a prevalent feature in many compounds investigated for their anticancer properties. researchgate.netmdpi.com These derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. mdpi.comnih.govbrieflands.com The mechanisms often involve targeting key cellular processes like cell cycle progression and apoptosis. mdpi.comnih.govnih.gov

For example, aminated quinolinequinones (AQQ) were evaluated for anticancer activity, with compound AQQ6 showing notable cytotoxicity against DU-145 prostate cancer cells. mdpi.com Further investigation revealed that AQQ6 induces G0/G1 cell cycle arrest and promotes apoptotic and necrotic cell death. mdpi.com Similarly, a series of 2-aryl-trimethoxyquinoline analogues were synthesized and evaluated against four human cancer cell lines, with alcoholic derivatives showing significant cytotoxic activity (IC50 range of 7.98-60 μM). nih.gov One compound, 6e, was found to induce G2/M phase cell cycle arrest and apoptosis. nih.gov

Other studies have also yielded promising results. A novel quinoline derivative, BAPPN, showed cytotoxic effects on HepG2, HCT-116, MCF-7, and A549 cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 µg/mL, respectively. nih.gov Substituted quinolines like 6-bromotetrahydroquinoline and 5,7-dibromo-8-hydroxyquinoline displayed significant antiproliferative potency against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines, with IC50 values ranging from 2 to 50 μg/ml. nih.gov Furthermore, a series of 3-(heteroaryl)quinolin-2(1H)-ones showed promising biological effects against MDA-MB231 and PC-3 cancer cell lines. nih.gov

Table 3: Selected In Vitro Antiproliferative Activity of Quinolinone Analogues


Compound/DerivativeCancer Cell LineActivity (IC50)Reference
AQQ6 (Aminated quinolinequinone)DU-145 (Prostate)Good cytotoxicity eurekaselect.com
BAPPN (5-methyl-5H-indolo[2,3-b]quinoline analog)HepG2 (Liver)3.3 µg/mL brieflands.com
BAPPNMCF-7 (Breast)3.1 µg/mL brieflands.com
BAPPNA549 (Lung)9.96 µg/mL brieflands.com
5,7-dibromo-8-hydroxyquinolineA549, HeLa, HT29, Hep3B, MCF72-50 µg/mL nih.gov
Compound 6e (2-aryl-trimethoxyquinoline)MCF-7, A-27807.98-60 μM google.com
HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone)HL-60, Hep3B, H4600.4-1.0 μM

Investigation of Antimalarial Activity

The quinoline ring is the foundational structure for some of the most important antimalarial drugs in history, including quinine and chloroquine (B1663885). researchgate.netnih.govnih.gov Consequently, quinolinone analogues are a major focus in the development of new agents to combat malaria, especially with the rise of drug-resistant Plasmodium falciparum strains. nih.govnih.gov These compounds often work by interfering with the parasite's heme detoxification process within its acidic food vacuole. nih.gov

Endochin, a 4(1H)-quinolone, served as a historical lead compound for optimization. acs.org This led to the development of endochin-like quinolones (ELQs) with potent activity. acs.org For example, the prototype ELQ-233 exhibited low nanomolar IC50 values against multiple drug-resistant strains of P. falciparum. acs.org Further optimization of the 4(1H)-quinolone-3-diarylether class led to compounds with outstanding oral efficacy against murine malaria, superior to established drugs like chloroquine and atovaquone. acs.org

Studies on other 4(1H)-quinolone derivatives have also shown significant promise. A series of 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones possessed low-nanomolar EC50 values against multi-drug-resistant P. falciparum strains W2 and TM90-C2B. nih.gov Another study found that a 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone exhibited an IC50 of 1.2 nM against D6 and Dd2 strains of the malaria parasite. nih.gov These findings highlight the continued importance of the quinolinone scaffold in the search for next-generation antimalarial therapies. nih.govnih.gov

Table 4: Selected In Vitro Antimalarial Activity of Quinolinone Analogues


Compound/DerivativeParasite StrainActivity (IC50/EC50)Reference
ELQ-233Multidrug-resistant P. falciparumLow nanomolar IC50 nih.gov
6-chloro-7-methoxy-2-methyl-4(1H)-quinolones (e.g., 7, 62, 66, 67)P. falciparum (W2, TM90-C2B)Low nanomolar EC50
3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone (6)P. falciparum (D6, Dd2)1.2 nM (IC50)
Endochin (3-heptyl-7-methoxy-2-methyl-4(1H)-quinolone)P. falciparum (atovaquone-sensitive)Potent in vitro activity

Enzyme Inhibition Studies

Quinolinone derivatives have been identified as inhibitors of various enzymes, which is a key mechanism behind their diverse biological activities. nih.govnih.gov This includes enzymes crucial for cancer cell survival, bacterial function, and epigenetic regulation. nih.govnih.govbiorxiv.orgnih.gov

One study found that a series of substituted quinolines were effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and II). nih.gov The inhibition constants (Ki) were in the nanomolar range: 46.04-956.82 nM for hCA I, 54.95-976.93 nM for hCA II, and 5.51-155.22 nM for AChE. nih.gov In the realm of anticancer research, quinoline analogues of flavones were identified as potent inhibitors of tubulin polymerization, a critical process in cell division. nih.gov Compound 6e, which had the best antiproliferative activity, was also the most potent tubulin polymerization inhibitor in its series. nih.gov

More recently, quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases (DNMTs). biorxiv.orgnih.gov Certain quinoline analogues demonstrated low micromolar inhibitory potency against both human DNMT1 and bacterial adenine (B156593) methyltransferases. biorxiv.orgnih.gov The mechanism involves the compounds intercalating into the DNA substrate, which leads to a conformational change in the enzyme, thereby inhibiting its function. biorxiv.orgnih.gov Other research has identified quinoline derivatives as inhibitors of lactate (B86563) dehydrogenase (LDH-A), an enzyme implicated in cancer metabolism, and cyclic GMP-AMP synthase (cGAS), a DNA sensor involved in the innate immune response. acs.orggoogle.com

Inhibition of Kinase Enzymes

Quinolinone derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

Substituted quinolinones have demonstrated potent in vitro inhibitory activity against fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov For instance, the compounds KR65367 and KR65370 inhibit FLT3 kinase activity with IC50 values of 2.7 nM and 0.57 nM, respectively. nih.gov These compounds showed high selectivity for FLT3, with negligible activity against other kinases like Met, Ron, EGFR, Aurora A, and Janus kinase 2 (IC50 > 10 μM). nih.gov

Other studies have identified quinolinone derivatives as multi-receptor tyrosine kinase inhibitors. Compound 4j , a 2-trifluoromethyl derivative, was found to be a potent inhibitor of EGFR, HER2, PDGFR-α, and VEGFR-2. nih.gov Specifically, it inhibited EGFR with an IC50 of 0.07 x 10⁻³ µM. nih.gov

Furthermore, quinoline-based compounds have been identified as inhibitors of the Transforming Growth Factor-β (TGF-β) Type I and Type II receptor kinases (TGFβ RI and TGFβ RII), which are implicated in breast cancer. nih.govsigmaaldrich.commdpi.com A pyrazole-substituted quinoline was found to be a potent and ATP-competitive inhibitor of TGF-β RI kinase with an IC50 of 51 nM. sigmaaldrich.com Another compound, 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one (C-5635020), was identified as a selective inhibitor of the TGFβ RII kinase domain. nih.gov

The Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target for cancer therapy, is also inhibited by quinolinone-related structures. nih.govnih.govjohnshopkins.edu Indole-based compounds with structural similarities have been developed as potent PLK4 inhibitors. nih.gov

Compound/Derivative ClassTarget KinaseInhibitory Concentration (IC50)Reference
KR65367FLT32.7 nM nih.gov
KR65370FLT30.57 nM nih.gov
Compound 4j (2-trifluoromethyl derivative)EGFR0.07 x 10⁻³ µM nih.gov
[3-(Pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazoleTGF-β RI51 nM sigmaaldrich.com
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-oneTGFβ RIINot specified nih.gov

Inhibition of Protease Enzymes

The quinoline scaffold is also a key component in the design of various protease inhibitors, which are critical for treating viral diseases and other conditions.

Quinoline derivatives have been designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme for viral replication. nih.govbiorxiv.org Systematic design has led to quinoline analogs that demonstrate potent PLpro inhibition and antiviral activity. nih.gov Additionally, non-covalent quinoline-based inhibitors have been developed targeting the SARS-CoV PLpro. biorxiv.org

In the context of HIV, non-peptidic quinoline analogues have been synthesized and screened in silico against HIV protease-1. researchgate.net One derivative, containing threonine and piperazine (B1678402) sequentially attached to the quinoline core, showed significant HIV protease inhibition properties. researchgate.net

Furthermore, quinoline derivatives have been evaluated as inhibitors of cysteine proteases, such as cruzain and rhodesain, which are targets for parasitic diseases. researchgate.net Analogs of 7-chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine showed inhibitory activity against both enzymes, with IC50 values ranging from 23 to 123 μM. researchgate.net

Compound/Derivative ClassTarget ProteaseInhibitory Concentration (IC50)Reference
Quinoline AnaloguesSARS-CoV-2 PLproPotent inhibition observed nih.gov
Threonine-piperazine-quinoline analogueHIV Protease-1Significant inhibition (in silico) researchgate.net
7-chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine analoguesCruzain and Rhodesain23 - 123 µM researchgate.net

Inhibition of Other Key Metabolic Enzymes

The biological activity of quinolinone compounds extends to the inhibition of other essential metabolic enzymes involved in various pathological and physiological processes.

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the S. aureus DNA gyrase subunit B (GyrB). nih.gov The hit compound, f1 (AG-690/11765367), demonstrated a moderate inhibitory concentration with an IC50 of 1.21 µM. nih.gov

Reverse Transcriptase: The ribonuclease H (RNase H) function of HIV reverse transcriptase (RT) is a validated target for antiretroviral therapy. Rationally designed non-diketo acid quinolinone derivatives have been shown to be active against RNase H, with many compounds exhibiting IC50 values in the low micromolar range. nih.govacs.org For example, compounds 4o and 5o were the most active in one series, with IC50 values of approximately 1.5 μM. acs.org Basic quinolinonyl diketo acid derivatives have also been developed as dual inhibitors of HIV integrase and the RNase H function of RT. nih.gov

NADPH Oxidase (NOX): As the primary enzymes responsible for producing reactive oxygen species (ROS), NADPH oxidases are targets for conditions like diabetic nephropathy. A series of quinoline and quinolinone derivatives were designed and evaluated as NOX inhibitors. nih.govresearchgate.net Compound 19d from one study showed potent antiproliferative effects and a promising NOX inhibitory activity with an IC50 of 1.12 µM. researchgate.net

Heme Oxygenase-1 (HO-1): The Pseudomonas quinolone signal (PQS), a virulence factor, has been shown to inhibit the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) in lung epithelial cells. nih.gov Conversely, other studies have explored imidazole-based quinoline compounds as inhibitors of HO-1 for potential anticancer activity, with some derivatives showing IC50 values in the micromolar range. mdpi.comacs.org

Compound/Derivative ClassTarget EnzymeInhibitory Concentration (IC50)Reference
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f1)S. aureus DNA Gyrase B1.21 µM nih.gov
Non-diketo acid quinolinone (Compound 4o)HIV-1 RNase H~1.5 µM acs.org
Quinolinone derivative (Compound 19d)NADPH Oxidase (NOX)1.12 µM researchgate.net
Imidazole-based quinoline (Compound 3)Heme Oxygenase-1 (HO-1)28.8 µM mdpi.com

Antioxidant Capacity Determination

The antioxidant potential of quinoline derivatives has been investigated through various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.govresearchgate.netresearchgate.net

Studies on different series of quinoline derivatives have shown significant DPPH radical scavenging activity. researchgate.net For example, one study reported that compound 1g (a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative) exhibited a high scavenging activity of 92.96% at a concentration of 0.2 mM. researchgate.net Another study on newly synthesized quinoline derivatives found that while some compounds showed no activity in the DPPH assay, others, particularly those with hydroxyl substitutions (Qui2 and Qui3 ), demonstrated noticeable antioxidant potential. nih.gov

The ABTS assay, often considered more sensitive, has also been employed. nih.govcabidigitallibrary.org In a study of 2-substituted quinazolin-4(3H)-ones, dihydroxy-substituted derivatives showed potent activity in both DPPH and ABTS assays, with EC50 values around 7-8 μM. nih.gov This suggests that the presence and position of hydroxyl groups on the quinoline or an attached phenyl ring are crucial for antioxidant activity. nih.gov

Compound/Derivative ClassAssayResultReference
Compound 1g (2-chloroquinoline-3-carbaldehyde derivative)DPPH92.96% scavenging at 0.2 mM researchgate.net
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)DPPHEC50 = 7.5 µM nih.gov
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e)ABTSEC50 ~ 8 µM nih.gov
1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2)DPPHShowed antioxidant potential nih.gov

Broader Spectrum In Vitro Pharmacological Activities (e.g., Anti-inflammatory, Antiviral)

Beyond specific enzyme inhibition, quinolinone compounds exhibit a wide range of pharmacological effects in vitro, including significant anti-inflammatory and antiviral activities.

Anti-inflammatory Activity: Quinoline derivatives have been shown to modulate key inflammatory pathways. nih.govnih.govresearchgate.net Several derivatives have demonstrated the ability to reduce the production of pro-inflammatory mediators. nih.gov For instance, certain thiazolidinedione-quinoline hybrids significantly decreased the expression of IFN-γ, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated cells. nih.gov Another study found that the quinoline derivative N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) reduced levels of inflammatory mediators like IL-1β and NF-κB. nih.gov The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov

Antiviral Activity: The quinoline scaffold is a cornerstone in the development of antiviral agents against a multitude of viruses. nih.govnih.govacs.org Novel quinoline derivatives have shown potent in vitro activity against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). nih.gov Compound 1g from one study was particularly promising against RSV, with an IC50 of 3.70 μM and a high selectivity index of 673.06. nih.gov Compound 1ae was highly active against IAV, with an IC50 of 1.87 μM, which is over 8 times more potent than the reference drug ribavirin. nih.gov

Quinolinonyl derivatives have also been extensively developed as inhibitors of HIV-1, targeting enzymes like reverse transcriptase and integrase. nih.govacs.orgnih.govacs.org Furthermore, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been reported to inhibit Zika Virus (ZIKV) replication in vitro, with some compounds showing greater potency than the antimalarial drug mefloquine. nih.gov

ActivityCompound/Derivative ClassTarget/AssayResultReference
Anti-inflammatoryThiazolidinedione-quinoline hybridsIFN-γ and TNF-α reductionSignificant decrease in cytokine concentration nih.gov
Anti-inflammatoryNIQBDNF-κB levelsSignificant decrease in lung and liver tissues nih.gov
AntiviralCompound 1gRSVIC50 = 3.70 µM nih.gov
AntiviralCompound 1aeIAVIC50 = 1.87 µM nih.gov
Antiviral2,8-bis(trifluoromethyl)quinoline derivativesZika Virus (ZIKV)Potent inhibition of viral replication nih.gov
AntiviralNon-diketo acid quinolinonesHIV-1 RNase HIC50 values in low µM range nih.gov

Structure Activity Relationship Sar Elucidation and Mechanistic Insights

Correlating Substituent Effects at C-6 and N-1 with Biological Efficacy

The nature and position of substituents on the quinoline (B57606) ring are critical determinants of biological activity. In the case of 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one, the methyl group at the C-6 position and the 2-oxopropyl group at the N-1 position significantly influence its efficacy.

The C-6 position of the quinoline ring is a common site for modification to modulate biological activity. Studies on related quinoline derivatives have shown that the introduction of a methyl group at this position can impact the compound's steric and electronic properties. The methyl group is an electron-donating group, which can influence the electron density of the aromatic system. This, in turn, can affect how the molecule interacts with biological targets. For instance, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, substitutions at the 6-position, including halogen groups, were found to affect antimycobacterial activity. nih.gov The presence of a methyl group at C-6 in the target compound may sterically hinder interactions at the aromatic region of the quinoline ring when compared to its 2-methyl analogue. vulcanchem.com

The substituent at the N-1 position is also pivotal for the compound's activity. The N-alkylation of the quinolinone core introduces a variety of groups that can alter the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. For this compound, the N-1 substituent is a 2-oxopropyl group. The alkylation of the nitrogen atom in quinolin-2(1H)-ones has been shown to be a key step in creating derivatives with diverse biological activities, with N1-alkylation often being the major product over O-alkylation in C(6) substituted homologues. preprints.org

The table below provides a comparative overview of how different substituents at the N-1 position on a related quinolinone scaffold can affect biological activity.

Base ScaffoldN-1 SubstituentResulting Biological Profile
4-hydroxy-2-quinolinoneMethylPotent antioxidant activity when combined with a 4-amino-phenol derived carboxamide at another position.
4-hydroxy-2-quinolinonePhenylWeak antioxidant agent in a similar carboxamide derivative. mdpi.com

This data, while on a different quinolinone core, highlights the significant role the N-1 substituent plays in defining the biological efficacy of this class of compounds.

Role of the 2-Oxopropyl Moiety in Pharmacological Action

The 2-oxopropyl moiety attached to the N-1 position of this compound is a key functional group that contributes significantly to its pharmacological action. This group introduces a ketone functionality, which enhances the molecule's reactivity and its potential for various molecular interactions. vulcanchem.com

The carbonyl group within the 2-oxopropyl moiety can act as a hydrogen bond acceptor, allowing it to interact with biological targets such as enzymes and receptors. This interaction is often crucial for the compound's mechanism of action. Furthermore, the carbonyl group can participate in condensation reactions, which could lead to the formation of derivatives with potentially enhanced or different biological activities. smolecule.com The reactivity of this ketone also means it could undergo reduction reactions to form the corresponding alcohol derivative, which may exhibit a different pharmacological profile. smolecule.com

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for quinolinone derivatives are diverse and often involve interactions with fundamental cellular processes. For the broader class of quinolones, several key mechanisms have been identified. mdpi.com

One of the primary mechanisms is the interaction with DNA. smolecule.com Many quinolones can intercalate between the base pairs of DNA, leading to a disruption of DNA replication and transcription processes. This mode of action is a cornerstone of the antibacterial and anticancer activities observed in many quinolone compounds. smolecule.com

Another significant mechanism is the inhibition of key cellular enzymes. smolecule.commdpi.com Topoisomerases, particularly topoisomerase II, are common targets for quinolinone derivatives. mdpi.com By inhibiting these enzymes, which are crucial for managing DNA topology during replication, the compounds can induce cell cycle arrest and apoptosis. Molecular docking studies of some 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives have been conducted with topoisomerase IIβ, suggesting this as a potential target. nih.gov

Furthermore, quinolin-4-ones have been shown to inhibit other critical enzymes involved in cell growth and signaling, such as protein kinases and phosphoinositide 3-kinases (PI3K), as well as histone deacetylase (HDAC). mdpi.com This multi-target capability contributes to the broad spectrum of biological activities reported for this class of compounds.

Identification of Key Pharmacophoric Features for this compound Analogues

A pharmacophore model for this compound analogues would include several key features that are essential for their biological activity. These features are derived from the core structure of the molecule and the nature of its substituents.

The essential pharmacophoric features can be summarized as follows:

The Quinolin-4-one Core: This bicyclic aromatic system is the fundamental scaffold that provides the rigid framework for the spatial arrangement of other functional groups. Its planar nature is often important for intercalation into DNA or fitting into the active sites of enzymes.

The Carbonyl Group at C-4: The ketone at the 4-position of the quinolinone ring is a crucial hydrogen bond acceptor, which plays a significant role in binding to biological targets.

The N-1 Substituent: The group at the N-1 position is a key modulator of the compound's physicochemical properties and can be involved in direct interactions with the target. The 2-oxopropyl group, with its ketone functionality, provides an additional hydrogen bond acceptor site.

The Substituent at C-6: The methyl group at this position influences the electronic properties of the aromatic ring and can have steric effects that fine-tune the binding affinity and selectivity of the molecule for its target. vulcanchem.com

The table below outlines these key pharmacophoric features and their putative roles in the biological activity of this compound analogues.

Pharmacophoric FeatureDescriptionPutative Role in Biological Activity
Quinolin-4-one ScaffoldA fused benzene (B151609) and pyridinone ring system.Provides a rigid structural framework for optimal orientation of functional groups. Potential for π-π stacking interactions.
C-4 Carbonyl GroupA ketone group as part of the pyridinone ring.Acts as a key hydrogen bond acceptor, crucial for target binding.
N-1 (2-oxopropyl) GroupAn alkyl chain with a ketone at the second carbon, attached to the nitrogen atom.Provides an additional hydrogen bond acceptor site. Influences solubility and lipophilicity.
C-6 Methyl GroupA methyl substituent on the benzene ring.Modulates electronic and steric properties, affecting binding affinity and selectivity.

These features collectively define the pharmacophore for this class of compounds and provide a basis for the rational design of new analogues with improved or more specific biological activities.

An in-depth analysis of the chemical compound this compound reveals its significant potential within the landscape of medicinal chemistry and drug discovery. This article explores the prospective applications and future research trajectories for this specific quinolinone derivative, structured around its therapeutic possibilities, strategies for chemical modification, and the integration of modern discovery platforms.

Prospective Applications and Future Research Trajectories

The quinolinone scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities. nih.govecorfan.org As a derivative of this versatile nucleus, 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one is positioned within a class of compounds that has garnered substantial attention for its potential in addressing numerous diseases. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 6-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions using chloroacetone and thietane-containing uracil derivatives in acetone, catalyzed by calcined potassium carbonate at 80–85°C for 6 hours . Optimizing molar ratios (e.g., 1:1.5 for starting materials to chloroacetone) and solvent polarity improves yield. Cyclization steps, such as the Biginelli reaction, are critical for forming the quinolinone core; temperature control (60–100°C) and solvent selection (e.g., ethanol or acetonitrile) minimize side products .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers should:

  • Use PPE (gloves, lab coats, goggles) and work in fume hoods.
  • Avoid dust formation; employ wet handling or closed systems.
  • Store in airtight containers away from oxidizers. Emergency protocols require immediate medical consultation, with SDS documentation provided to healthcare providers .

Q. How should researchers characterize the compound post-synthesis?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., methyl and 2-oxopropyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy) .
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities.
  • Physicochemical Properties: Measure solubility in DMSO (typical stock solution solvent) and density (≈0.98–1.02 g/cm³) for formulation studies .

Advanced Research Questions

Q. How can bromination be strategically employed to modify the compound for enhanced bioactivity?

Methodological Answer: Electrophilic bromination at the quinolinone C-2 or C-3 positions introduces functional handles for further derivatization. Use NN-bromosuccinimide (NBS) in DMF at 0–25°C to target specific sites. Brominated analogs show improved antibacterial activity by disrupting bacterial quorum sensing (e.g., against Pseudomonas aeruginosa), validated via MIC assays and molecular docking .

Q. What catalytic systems are effective in eco-friendly synthesis of quinolin-4(1H)-one derivatives?

Methodological Answer: Fe3_3O4_4@SiO2_2-diol-Phen-Pd(0) nanocomposites enable carbonylative cyclization under mild conditions (60°C, water/γ-valerolactone solvent), achieving >85% yield with recyclable catalysts (5 cycles, <5% activity loss). This method reduces waste and avoids toxic solvents .

Q. How can researchers analyze impurities or degradation products in synthesized batches?

Methodological Answer:

  • LC-HRMS: Detect trace impurities (e.g., dealkylated byproducts) with mass accuracy <2 ppm.
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile sites.
  • Reference Standards: Use certified materials (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one) for quantitative impurity profiling .

Q. What design strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Introduce substituents (e.g., fluorine at C-6 or C-8) to enhance metabolic stability. Fluoroquinolone analogs show improved pharmacokinetics via CYP450 inhibition assays .
  • Linker Optimization: Replace phenoxymethyl groups with oxymethyl phenyl units to reduce off-target effects (e.g., PDE10A inhibitors with >10-fold selectivity) .
  • Bioisosteres: Substitute thietane rings with 1,3-dioxolane to improve solubility without compromising target binding (validated via SPR or ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.